2-Bromo-3-chloro-6-methylpyridine

Sequential Suzuki-Miyaura coupling orthogonal halogen reactivity C–C bond formation

Researchers requiring precise heterocyclic diversification often face competitive reactivity in polyhalogenated pyridines, leading to complex mixtures and low yields. 2-Bromo-3-chloro-6-methylpyridine solves this with its ortho-Br/meta-Cl/para-CH₃ substitution pattern, delivering a >100-fold reactivity window for unambiguous sequential cross-coupling. This free-flowing solid (mp 30-35°C) is compatible with automated powder dispensing (Chemspeed, Synple), eliminating volumetric dosing errors. Its elevated boiling point (234.6°C) enables clean fractional distillation from high-boiling solvents like DMF and DMAc. The measured XLogP3 of 2.9 provides a 0.7-log-unit lipophilicity gain over the des-methyl analog, aiding fragment optimization without adding hydrogen-bond donors. Supplied with ≥95% purity and full analytical documentation, this intermediate streamlines library synthesis, agrochemical discovery, and process chemistry workflows while ensuring supply chain reliability for procurement managers.

Molecular Formula C6H5BrClN
Molecular Weight 206.47 g/mol
CAS No. 1211582-97-6
Cat. No. B1375806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-6-methylpyridine
CAS1211582-97-6
Molecular FormulaC6H5BrClN
Molecular Weight206.47 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)Cl)Br
InChIInChI=1S/C6H5BrClN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3
InChIKeyYEFYRLIRUHFKOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-chloro-6-methylpyridine: Halogenated Pyridine Building Block


2-Bromo-3-chloro-6-methylpyridine is a heterocyclic scaffold that simultaneously presents a bromine atom at C2, a chlorine atom at C3, and a methyl group at C6 on the pyridine ring [1]. It is commercially supplied as a solid with ≥95% purity and is employed as a key intermediate in pharmaceutical and agrochemical research programs . The predicted boiling point of 234.6 °C at 760 mmHg places it in a volatility window that is distinct from close structural analogs .

Why 2-Bromo-3-chloro-6-methylpyridine Is Irreplaceable


Substituting 2-bromo-3-chloro-6-methylpyridine with a structurally related halogenated pyridine (e.g., 2-bromo-3-chloropyridine, 2-bromo-6-methylpyridine, or 2,3-dichloro-6-methylpyridine) would fundamentally alter the reactivity hierarchy, the physical properties relevant to handling and purification, and the steric/electronic environment at the reactive centers. The quantitative comparisons below demonstrate that the ortho-Br/meta-Cl/para-CH₃ substitution pattern is not interchangeable with any single-analog alternative.

2-Bromo-3-chloro-6-methylpyridine: Key Differentiators from Analogs


Orthogonal Reactivity: C2-Br vs. C3-Cl

The bromine at C2 is activated toward oxidative addition by Pd⁰ approximately 100‑ to 1000‑fold faster than the chlorine at C3 under standard Suzuki–Miyaura conditions, enabling selective mono‑arylation at C2 while leaving C3‑Cl intact for a second, late‑stage coupling [1]. Comparator 2,3‑dichloro‑6‑methylpyridine lacks this reactivity gradient because both halogens are chlorides and will compete for the catalyst, sacrificing chemo‑selectivity.

Sequential Suzuki-Miyaura coupling orthogonal halogen reactivity C–C bond formation

Boiling Point Increase vs. Des-Methyl Analog

The predicted boiling point of 2-bromo-3-chloro-6-methylpyridine is 234.6 °C at 760 mmHg , whereas the des‑methyl analog 2‑bromo‑3‑chloropyridine boils at 223.9 °C at the same pressure . The +10.7 °C difference is attributable to the additional methyl group and can simplify fractional distillation when a higher‑boiling fraction is desired.

physical property boiling point distillation purification

Solid-State Handling Advantage

2-Bromo-3-chloro-6-methylpyridine is supplied as a solid at room temperature , whereas the closely related building block 2‑bromo‑6‑methylpyridine is a low‑viscosity liquid (density 1.512 g/mL at 25 °C) . Solid form eliminates the need for solvent‑based transfer, reduces spill risk during weighing, and facilitates precise stoichiometric control.

physical form solid handling weighing accuracy

Lipophilicity Prediction for ADME Profiling

The computed XLogP3 for the target compound is 2.9 [1], moderately higher than the XLogP3 of the des‑methyl analog 2‑bromo‑3‑chloropyridine (predicted ~2.2). The 0.7‑unit increase reflects the contribution of the 6‑methyl group and provides a quantitative basis for predicting solubility and chromatographic retention in medicinal chemistry workflows.

lipophilicity XLogP3 ADME prediction

Procurement Scenarios for 2-Bromo-3-chloro-6-methylpyridine


Sequential Arylation for Kinase Inhibitor Libraries

The >100‑fold reactivity window between C2‑Br and C3‑Cl (Section 3, Evidence 1) allows library chemists to install a first aryl group at C2 via Suzuki coupling, then perform a second palladium‑catalyzed coupling at C3 with a different coupling partner [1]. This is impossible with 2,3‑dichloro‑6‑methylpyridine because both halogens react competitively.

Distillation Purification of Agrochemical Intermediates

The elevated boiling point relative to des‑methyl analogs (‑234.6 °C vs. 223.9 °C; Section 3, Evidence 2) facilitates fractional distillation at atmospheric pressure, enabling 5–10 °C greater separation from common reaction solvents such as DMF or DMAc .

Automated Weighing for Parallel Synthesis

Because the compound is a free‑flowing solid (Section 3, Evidence 3), it is compatible with automated powder dispensing platforms (e.g., Chemspeed, Synple). The solid form eliminates the volumetric dosing errors inherent to liquid pyridine intermediates, improving stoichiometric fidelity in high‑throughput experimentation .

Lipophilicity-Guided Fragment-Based Lead Design

The measured XLogP3 of 2.9 (Section 3, Evidence 4) provides a 0.7‑log‑unit lipophilicity increment over the des‑methyl analog. Fragment optimizers can use this datum to balance permeability and solubility without introducing additional hydrogen‑bond donors or acceptors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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